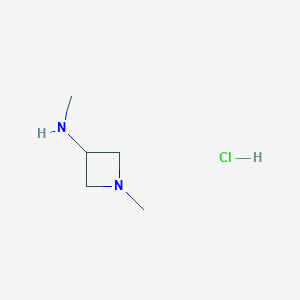N,1-Dimethylazetidin-3-amine
CAS No.: 321890-38-4
Cat. No.: VC7826224
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 321890-38-4 |
|---|---|
| Molecular Formula | C5H13ClN2 |
| Molecular Weight | 136.62 |
| IUPAC Name | N,1-dimethylazetidin-3-amine |
| Standard InChI | InChI=1S/C5H12N2/c1-6-5-3-7(2)4-5/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | DMWSJNNUKSOWSC-UHFFFAOYSA-N |
| SMILES | CNC1CN(C1)C |
| Canonical SMILES | CNC1CN(C1)C.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
N,1-Dimethylazetidin-3-amine consists of an azetidine ring—a saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom. The nitrogen at the 3-position is bonded to a methyl group (-CH₃), while the 1-position of the ring hosts another methyl substituent . The molecular formula is C₅H₁₂N₂, with a molar mass of 100.16 g/mol . Its SMILES notation (CNC1CN(C1)C) and InChIKey (YCNHOXDFQLCQEU-UHFFFAOYSA-N) reflect this substitution pattern .
The dihydrochloride derivative (C₅H₁₄Cl₂N₂) forms when the free base reacts with hydrochloric acid, resulting in a molar mass of 173.08 g/mol . This salt enhances the compound’s stability and solubility in aqueous environments, making it preferable for laboratory applications.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, measured via ion mobility spectrometry, provide insights into the compound’s gas-phase behavior. For the free base, the predicted CCS values vary with adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 101.10733 | 120.1 |
| [M+Na]+ | 123.08927 | 126.3 |
| [M+NH4]+ | 118.13387 | 124.9 |
| [M+K]+ | 139.06321 | 122.8 |
Table 1: Collision cross-section data for N,1-dimethylazetidin-3-amine adducts .
The dihydrochloride salt exhibits distinct properties, including a higher molecular weight (173.08 g/mol) and altered solubility profiles.
Synthesis and Purification
Synthetic Pathways
The synthesis of N,1-dimethylazetidin-3-amine dihydrochloride involves multi-step organic reactions. While detailed protocols are proprietary, general approaches include:
-
Ring-Closing Reactions: Azetidine rings may form via intramolecular nucleophilic substitution, where a linear precursor cyclizes to create the four-membered structure.
-
Methylation: Subsequent N-methylation using methylating agents like methyl iodide introduces the methyl groups at the 1- and 3-positions.
-
Salt Formation: Treating the free base with hydrochloric acid yields the dihydrochloride salt, which is isolated through crystallization .
Purification Techniques
Chromatographic methods, such as high-performance liquid chromatography (HPLC) or column chromatography, are employed to purify intermediates and final products. The dihydrochloride salt’s crystalline nature facilitates recrystallization from solvents like ethanol or acetone.
Chemical Reactivity and Functionalization
Nucleophilic Reactivity
The lone electron pair on the tertiary nitrogen atom enables participation in nucleophilic substitution (SN2) and addition reactions. For example, the compound may react with electrophiles such as alkyl halides or carbonyl compounds to form quaternary ammonium salts or imines, respectively.
Stability Considerations
The strained azetidine ring (bond angles ~90°) imparts moderate reactivity compared to larger heterocycles like piperidine. Ring-opening reactions may occur under acidic or high-temperature conditions, yielding linear amines or lactams.
Applications in Organic Synthesis and Biochemistry
Intermediate in Drug Discovery
N,1-Dimethylazetidin-3-amine serves as a building block for pharmaceuticals targeting neurological disorders. Its compact structure mimics natural neurotransmitters, enabling integration into molecules interacting with acetylcholine or dopamine receptors.
Biochemical Assays
The dihydrochloride salt is utilized in buffer solutions to modulate pH or ionic strength during enzymatic studies. Its tertiary amine group may also act as a weak base in catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume